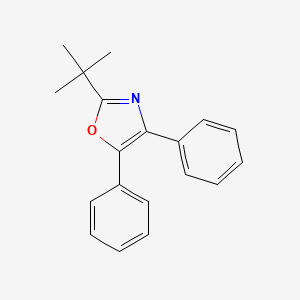![molecular formula C16H24N2O B12628608 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918481-14-8](/img/structure/B12628608.png)
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2-methyloxirane and a 1-phenylethyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of piperazine derivatives with epoxides and phenylethyl halides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with epoxides under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the epoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methyloxiran-2-yl)methylpiperazine: Lacks the phenylethyl group, resulting in different chemical properties.
4-(1-Phenylethyl)piperazine: Does not contain the epoxide group, affecting its reactivity and applications.
Uniqueness
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to the presence of both the epoxide and phenylethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918481-14-8 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
1-[(2-methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-14(15-6-4-3-5-7-15)18-10-8-17(9-11-18)12-16(2)13-19-16/h3-7,14H,8-13H2,1-2H3 |
Clave InChI |
DRJKFHJZJNBFEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3(CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


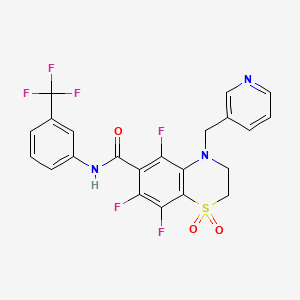
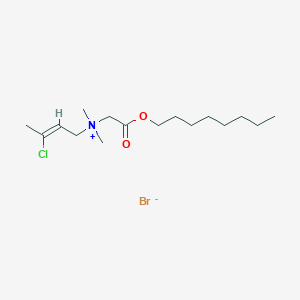

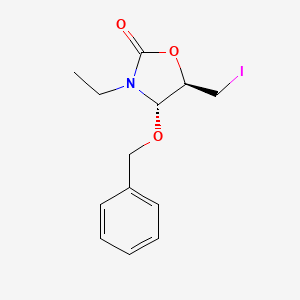
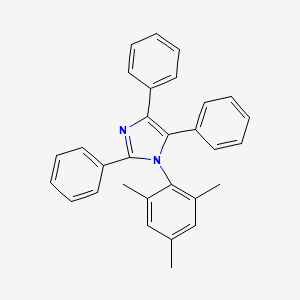
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
![Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate](/img/structure/B12628570.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
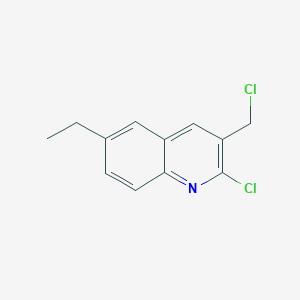
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
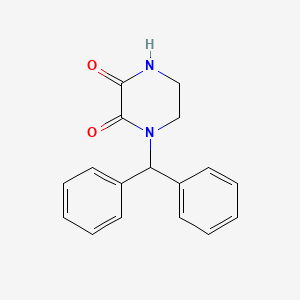
![4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B12628604.png)

